1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride
Description
1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 4-amino group and a 5-methyl-substituted pyridin-2-yl moiety. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmacological applications.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-2-3-11(13-8-9)14-6-4-10(12)5-7-14;/h2-3,8,10H,4-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUCXSMBALVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671510 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-44-1 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 5-methylpyridine moiety. Its synthesis typically involves nucleophilic aromatic substitution reactions, where 2-chloro-5-methylpyridine is reacted with piperidin-4-amine in the presence of a suitable base and solvent to enhance yield and purity.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The methyl group on the pyridine ring may influence its binding affinity and selectivity towards specific targets, potentially affecting neurotransmitter systems and cancer-related pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells .
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
Neurological Effects
Research indicates potential applications in treating psychiatric disorders:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating possible use as an antidepressant or anxiolytic agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(5-Aminopyridin-2-yl)piperidin-4-amine | Amino group instead of methyl | Anticancer, enzyme inhibition |
| 1-(5-Nitropyridin-2-yl)piperidin-4-amine | Nitro group enhances reactivity | Significant enzyme inhibition |
| 1-(5-Chloropyridin-2-yl)piperidin-4-amine | Chlorine substitution | Potential antibacterial activity |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antiproliferative Activity : A recent study demonstrated that this compound effectively inhibited cell growth in melanoma SKM28 cells, suggesting its potential as a lead compound for further development .
- Neuropharmacological Assessment : Another investigation focused on its effects on neurotransmitter systems, revealing promising anxiolytic-like effects in animal models .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group on the piperidine ring facilitates nucleophilic substitution under controlled conditions. Key examples include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methylated piperidine derivative | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | Acetylated amine | 85% |
These reactions typically require anhydrous conditions and base catalysts to deprotonate the amine for effective nucleophilic attack.
Condensation Reactions
The amine group participates in condensation with carbonyl-containing compounds:
| Substrate | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6h | Schiff base formation | Intermediate for ligands | |
| 2-Pyridinecarboxaldehyde | NaBH₃CN, MeOH, RT | Reductive amination product | Bioactive molecule prep |
Schiff base formation is reversible and pH-dependent, while reductive amination stabilizes the imine intermediate.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound exhibits predictable acid-base behavior:
| Reaction Type | Conditions | Outcome | Significance | Source |
|---|---|---|---|---|
| Neutralization | NaOH (aq), RT | Free base extraction | Purification step | |
| Protonation | HCl gas in Et₂O | Hydrochloride salt regeneration | Stability enhancement |
The free base (pKa ~10.2) is typically regenerated for further functionalization .
Heterocyclic Functionalization
The pyridine ring undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Position Modified | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C-3 | Requires strict temp control | |
| Sulfonation | SO₃·Py complex, DCE, 40°C | Pyridine C-4 | Limited solubility challenges |
Meta-directing effects of the methyl group on the pyridine ring influence substitution patterns.
Redox Reactions
The piperidine nitrogen participates in oxidation pathways:
| Oxidizing Agent | Conditions | Product | Byproducts | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 3h | Piperidone derivative | MnO₂ precipitate | |
| H₂O₂ | AcOH, RT, 24h | N-Oxide formation | Water |
Oxidation to piperidone derivatives is irreversible and useful for generating ketone intermediates.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Ligands | Coupling Partner | Product Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl bromide | 62% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Boronic acid | 58% |
These reactions often require degassed solvents and inert atmospheres to prevent catalyst poisoning .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact on Bioactivity : Pyridinyl derivatives (e.g., 3-chloropyridin-2-yl in ) are often associated with receptor targeting, such as Kv1.5 potassium channels or serotonin receptors. In contrast, benzyl or nitroaryl groups (e.g., ) may prioritize structural diversity over specific bioactivity.
- Solubility and Stability : Hydrochloride salts universally improve solubility. However, dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride ) exhibit higher hygroscopicity, necessitating stringent storage conditions.
Physicochemical and Regulatory Considerations
- Purity Standards : Most compounds are supplied at ≥95% purity (e.g., ), critical for reproducible research.
- Regulatory Status : Compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride are explicitly labeled for laboratory use only, avoiding human or veterinary applications without further testing.
Preparation Methods
Reaction Scheme and Conditions
- Starting materials : Cyanohydrins (bearing suitable substituents) and pyridin-2-yl-methylamine hydrochloride.
- Reaction medium : Typically an alcohol such as methanol.
- Base addition : The medium is made basic by adding a tertiary amine organic base, commonly 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing agent : Sodium cyanoborohydride (NaBH3CN) is used as a mild and selective reducing agent.
- Temperature : The reductive amination proceeds efficiently at room temperature.
- Additives : Iron sulfate (FeSO4·7H2O) or other metal salts may be added to scavenge cyanide ions and suppress side reactions.
This method avoids harsher conditions and complex intermediates, offering a high-yielding and scalable route to the target amine hydrochloride salt.
Stepwise Process Highlights
| Step | Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyanohydrin intermediate from ketone precursors | Ketone → epoxide → fluorohydrin → tosylate ester | Multi-step conversion to activate the piperidine ring |
| 2 | Reaction of cyanohydrin with pyridin-2-yl-methylamine hydrochloride | Methanol, DABCO, NaBH3CN, room temp | Reductive amination forms the C-N bond |
| 3 | Addition of FeSO4·7H2O to quench cyanide ions | Iron sulfate in reaction mixture | Improves purity and safety |
| 4 | Work-up and purification | Extraction with dichloromethane, washing, decolorization with silica/charcoal | Yields pure hydrochloride salt |
Alternative Synthetic Approaches
While reductive amination is the most documented approach, other methods involve:
Functionalization of piperidine-4-carboxylic acid derivatives : Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation (using formaldehyde, palladium catalysts, and acidic aqueous media) followed by conversion to amides and further functionalization. Although this method is more relevant to methyl-substituted piperidine derivatives, it provides insight into modifying the piperidine ring for related compounds.
Pd-catalyzed amination reactions : For related pyridin-2-amine derivatives, palladium-catalyzed cross-coupling reactions with piperazine or piperidine derivatives have been reported, typically involving Pd2(dba)3, phosphine ligands, and strong bases in toluene at elevated temperatures. However, these are less directly applicable to the specific compound .
Detailed Reaction Conditions and Parameters
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Solvent | Methanol or methanolic medium | Facilitates reductive amination |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Maintains basic pH, enhances reaction |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imine intermediates |
| Temperature | Room temperature (~20-25°C) | Mild conditions prevent side reactions |
| Additives | FeSO4·7H2O or other metal salts | Scavenges cyanide ions, improves purity |
| Reaction Time | Several hours (typically 12-24 h) | Ensures complete conversion |
| Work-up | Extraction with dichloromethane, aqueous washes | Removal of impurities and byproducts |
| Purification | Decolorization with silica gel and activated charcoal; evaporation | Yields pure hydrochloride salt |
Research Findings and Advantages of the Reductive Amination Method
- The use of sodium cyanoborohydride allows for selective reductive amination without over-reduction or decomposition of sensitive groups.
- The reaction proceeds under mild, ambient conditions , minimizing energy input and avoiding harsh reagents.
- The addition of iron sulfate effectively eliminates cyanide ion contamination , improving safety and product quality.
- The process is scalable and reproducible , suitable for pharmaceutical intermediate production.
- The hydrochloride salt form is obtained directly or via acid addition, which enhances stability and crystallinity for handling and formulation.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination of Cyanohydrins | Pyridin-2-yl-methylamine hydrochloride, NaBH3CN, DABCO, MeOH, FeSO4, RT | Mild, selective, scalable, high purity | Requires preparation of cyanohydrin intermediates |
| Transfer Hydrogenation of Piperidine-4-carboxylic Acid | Formaldehyde, Pd/C catalyst, acid, heat | Useful for methylation of piperidine ring | Multi-step, less direct for target compound |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, JohnPhos, t-BuONa, toluene, 100°C | Applicable for related amine derivatives | Harsh conditions, catalyst cost |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(5-Methylpyridin-2-yl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Step 1 : Utilize nucleophilic substitution or acylation reactions to functionalize the piperidine ring. For example, coupling 5-methylpyridin-2-yl groups to piperidin-4-amine via reductive amination or palladium-catalyzed cross-coupling .
-
Step 2 : Optimize reaction parameters:
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
-
Catalyst : Use Pd/C or Pd(OAc)₂ for cross-coupling reactions .
-
Temperature : Reflux conditions (80–120°C) improve reaction rates .
-
Step 3 : Purify via recrystallization or column chromatography, monitoring purity with HPLC (≥98%) .
Synthetic Route Key Conditions Yield (Typical) Reference Reductive Amination H₂, Pd/C, MeOH, 60°C 70–85% Cross-Coupling Pd(OAc)₂, DMF, 100°C 65–75%
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylpyridinyl protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 238.12 g/mol) .
- X-ray Crystallography : Resolves spatial conformation of the piperidine-pyridine core .
- HPLC : Assesses purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
Advanced Questions
Q. How can researchers resolve discrepancies between computational predictions of biological activity and experimental assay results?
- Methodology :
- Step 1 : Use PASS (Prediction of Activity Spectra) to forecast target interactions (e.g., kinase inhibition) .
- Step 2 : Validate predictions via in vitro assays (e.g., enzyme inhibition assays, receptor binding studies). Adjust computational models using empirical IC₅₀/Kd values .
- Step 3 : Perform molecular dynamics simulations to refine docking poses if experimental binding affinities conflict with predictions .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in biological systems?
- Methodology :
- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) to determine competitive/non-competitive MoA .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding to targets (e.g., receptors) .
- Mutagenesis : Identify critical binding residues by altering target protein structures .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives?
- Methodology :
-
Step 1 : Synthesize derivatives with modifications (e.g., halogenation at pyridinyl positions, piperidine ring substitutions) .
-
Step 2 : Test derivatives in bioassays (e.g., cytotoxicity, receptor binding) and correlate structural changes with activity trends.
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Step 3 : Use QSAR (Quantitative SAR) models to predict optimal substituents for enhanced potency .
Derivative Modification Biological Assay Observed Impact Reference Pyridinyl Halogenation Kinase Inhibition ↑ Selectivity Piperidine Methylation Receptor Binding ↓ EC₅₀
Data Contradiction & Stability
Q. What factors contribute to stability challenges during storage, and how can they be mitigated?
- Methodology :
- Hygroscopicity : Hydrochloride salts absorb moisture; store under inert gas (N₂/Ar) at −20°C .
- Light Sensitivity : Use amber vials to prevent photodegradation .
- Purity Monitoring : Regular HPLC analysis detects decomposition (e.g., amine oxidation) .
Q. How should researchers address contradictory data in solubility or bioavailability studies?
- Methodology :
- Solubility : Re-test under standardized conditions (pH 7.4 buffer, 37°C) and compare with computational logP predictions .
- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to validate in silico ADME predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
